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molecular formula C12H9N3O3S B8040548 1-Benzenesulfonyloxy-1,2,3-benzotriazole

1-Benzenesulfonyloxy-1,2,3-benzotriazole

Cat. No. B8040548
M. Wt: 275.29 g/mol
InChI Key: JFPIODIIWKKJAZ-UHFFFAOYSA-N
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Patent
US04242507

Procedure details

In 1 N aqueous sodium hydroxide (49 ml) is dissolved 1-hydroxy-1,2,3-benzotriazole (6.6 g) (pH 6.8). To the solution is added dropwise benzenesulfonyl chloride (8.8 g) with stirring under ice-cooling and the mixture is stirred for 1 hour. The reaction mixture is extracted with ethyl acetate and the extract is washed with water and dried over anhydrous magnesium sulfate. After drying, the solvent is distilled off. The crystalline residue is cracked well in n-hexane and separated by filtration and dried to give 1-benzenesulfonyloxy-1,2,3-benzotriazole (11.5 g), melting point: 83°-84° C.
Quantity
8.8 g
Type
reactant
Reaction Step One
Quantity
6.6 g
Type
reactant
Reaction Step Two
Quantity
49 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[OH:1][N:2]1[C:6]2[CH:7]=[CH:8][CH:9]=[CH:10][C:5]=2[N:4]=[N:3]1.[C:11]1([S:17](Cl)(=[O:19])=[O:18])[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=1>[OH-].[Na+]>[C:11]1([S:17]([O:1][N:2]2[C:6]3[CH:7]=[CH:8][CH:9]=[CH:10][C:5]=3[N:4]=[N:3]2)(=[O:19])=[O:18])[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=1 |f:2.3|

Inputs

Step One
Name
Quantity
8.8 g
Type
reactant
Smiles
C1(=CC=CC=C1)S(=O)(=O)Cl
Step Two
Name
Quantity
6.6 g
Type
reactant
Smiles
ON1N=NC2=C1C=CC=C2
Name
Quantity
49 mL
Type
solvent
Smiles
[OH-].[Na+]

Conditions

Stirring
Type
CUSTOM
Details
with stirring under ice-
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooling
STIRRING
Type
STIRRING
Details
the mixture is stirred for 1 hour
Duration
1 h
EXTRACTION
Type
EXTRACTION
Details
The reaction mixture is extracted with ethyl acetate
WASH
Type
WASH
Details
the extract is washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
CUSTOM
Type
CUSTOM
Details
After drying
DISTILLATION
Type
DISTILLATION
Details
the solvent is distilled off
CUSTOM
Type
CUSTOM
Details
separated by filtration
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=CC=C1)S(=O)(=O)ON1N=NC2=C1C=CC=C2
Measurements
Type Value Analysis
AMOUNT: MASS 11.5 g
YIELD: CALCULATEDPERCENTYIELD 85.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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